![molecular formula C21H18N4O2S B2721130 5-(苄硫基)-1,3-二甲基-7-苯基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 863003-45-6](/img/structure/B2721130.png)
5-(苄硫基)-1,3-二甲基-7-苯基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids .
Synthesis Analysis
While specific synthesis methods for “5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” are not available, similar compounds have been synthesized from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .科学研究应用
合成与化学性质
对具有类似结构的化合物的研究集中于合成表现出广泛生物活性的新型杂环化合物。例如,1,5-二氢-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones 的新合成方法的开发展示了对创造具有增强抗菌、杀真菌和抗过敏特性的化合物的兴趣 (Osyanin 等,2014)。此类研究强调了嘧啶衍生物的化学多样性和潜在的药物应用。
抗癌和抗菌应用
对嘧啶衍生物的探索延伸到它们作为抗癌和抗菌剂的潜力。包括嘧啶化合物在内的新型苯并二呋喃衍生物的合成在抑制环氧合酶-1/2 (COX-1/2) 方面显示出有希望的结果,具有显着的镇痛和抗炎活性,暗示了它们在癌症和炎症相关治疗中的潜力 (Abu‐Hashem 等,2020)。这表明该化合物的结构框架可以针对治疗应用进行修改。
生物学评估和药物研究
对 5-羟甲基嘧啶的研究评估了它们对各种细胞系的细胞毒性,提供了嘧啶衍生物在治疗癌症中的治疗潜力的见解 (Stolarczyk 等,2021)。此类研究强调了结构修饰在增强嘧啶类化合物的抗癌特性中的重要性。
非线性光学 (NLO) 和电子特性
研究硫代嘧啶衍生物的 NLO 特性突出了该化合物类别在光电应用中的潜力。对苯基嘧啶衍生物的研究表明,与标准分子相比,这些化合物表现出更大的 NLO 特性,表明它们在与电子和光子学相关的尖端应用中的用途 (Hussain 等,2020)。
作用机制
未来方向
Research into pyrimido[4,5-d]pyrimidines and similar compounds continues to be an active area of study, particularly in the development of anticancer drugs . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
5-benzylsulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-24-18-16(20(26)25(2)21(24)27)19(28-13-14-9-5-3-6-10-14)23-17(22-18)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGRTEZNKUIPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。